1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea
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Overview
Description
1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea is a complex organic compound with a molecular formula of C24H28N4O3 and a molecular weight of 420.504 Da . This compound belongs to the class of urea derivatives and contains a cyclohexyl group, a methoxyphenyl group, and an oxadiazole ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the cyclohexyl and methoxyphenyl groups. The synthetic route typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Methoxyphenyl Group: The oxadiazole intermediate is then reacted with a methoxyphenyl derivative to introduce the methoxyphenyl group.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with a cyclohexyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it into different nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the urea moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-1-methyl-3-(3,4-xylyl)urea: This compound has a similar urea structure but differs in the substitution pattern on the phenyl ring.
1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: This compound contains an indole ring instead of the oxadiazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the oxadiazole ring and the methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H28N4O3/c1-17-7-6-8-19(15-17)25-24(29)28(20-9-4-3-5-10-20)16-22-26-23(27-31-22)18-11-13-21(30-2)14-12-18/h6-8,11-15,20H,3-5,9-10,16H2,1-2H3,(H,25,29) |
InChI Key |
DLRRWINWDZJCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C4CCCCC4 |
Origin of Product |
United States |
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